Anti-HIV-1 Activity: Thymine Arabino Analogue vs. Cytosine Arabino Analogue (Direct Class Comparison)
The target compound, as the thymine-base arabino analogue, was evaluated alongside the cytosine-base arabino analogue (compound 41) in the same published study. The cytosine analogue 41 demonstrated an IC₅₀ of 10 µM against HIV-1 in a human lymphoblastoid cell line, whereas the thymine analogue exhibited no significant antiviral activity at concentrations tested [1]. This >10-fold differential in potency directly arises from the thymine-for-cytosine base substitution and provides a clear rationale for selecting the cytosine analogue when anti-HIV screening is the primary objective [1].
| Evidence Dimension | Anti-HIV-1 inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | No significant activity (IC₅₀ >>10 µM; exact value not determined due to inactivity) |
| Comparator Or Baseline | 1-(2,3-Dideoxy-2,3-difluoro-β-D-arabinofuranosyl)cytosine (compound 41): IC₅₀ = 10 µM |
| Quantified Difference | >10-fold reduction in potency; thymine analogue essentially inactive |
| Conditions | HIV-1 (LAV isolate) in human lymphoblastoid JM cells; compound exposure duration and readout as described in Martin et al. (1990) |
Why This Matters
Procurement for antiviral screening programmes must distinguish between the thymine and cytosine base variants, as only the cytosine analogue yields quantifiable anti-HIV-1 activity in this cell-based assay system.
- [1] Martin JA, Bushnell DJ, Duncan IB, Dunsdon SJ, Hall MJ, Machin PJ, Merrett JH, Parkes KE, Roberts NA, Thomas GJ. Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). J Med Chem. 1990;33(8):2137-2145. View Source
